tert-Butyl (S)-(1-methylpyrrolidin-3-yl)carbamate acetate
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Overview
Description
tert-Butyl (S)-(1-methylpyrrolidin-3-yl)carbamate acetate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a methylpyrrolidine moiety, and an acetate group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(1-methylpyrrolidin-3-yl)carbamate acetate typically involves the protection of amino groups using tert-butyl carbamates. The formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride di-tert-butyl dicarbonate (Boc2O) . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .
Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which are more efficient, versatile, and sustainable compared to batch processes .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (S)-(1-methylpyrrolidin-3-yl)carbamate acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as KMnO4 and OsO4.
Reduction: Reduction reactions can be carried out using H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, and NaBH4.
Substitution: Substitution reactions can involve nucleophiles like RLi, RMgX, RCuLi, and electrophiles like RCOCl, RCHO, and CH3I.
Common Reagents and Conditions: Common reagents used in these reactions include di-tert-butyl dicarbonate (Boc2O), trifluoroacetic acid (TFA), and various bases and nucleophiles .
Major Products: The major products formed from these reactions include Boc-protected amines, tetrasubstituted pyrroles, and other functionalized derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (S)-(1-methylpyrrolidin-3-yl)carbamate acetate is used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology: In biological research, this compound is used as a protecting group for amino acids and peptides, facilitating the study of protein synthesis and function .
Medicine: In medicine, this compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require protection of amino groups .
Industry: Industrially, this compound is used in the production of various chemicals and materials, including lacquers, enamels, inks, adhesives, thinners, and industrial cleaners .
Mechanism of Action
The mechanism of action of tert-Butyl (S)-(1-methylpyrrolidin-3-yl)carbamate acetate involves the protection of amino groups through the formation of carbamates. The tert-butyl group provides steric hindrance, making the compound stable under various conditions. The Boc group can be removed under acidic conditions, releasing the free amine .
Comparison with Similar Compounds
tert-Butyl carbamate: Used in similar applications as a protecting group for amines.
tert-Butyl acetate: Used as a solvent in the production of lacquers, enamels, inks, adhesives, thinners, and industrial cleaners.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A potential precursor to biologically active natural products like Indiacen A and Indiacen B.
Uniqueness: tert-Butyl (S)-(1-methylpyrrolidin-3-yl)carbamate acetate is unique due to its specific structure, which combines a tert-butyl group, a methylpyrrolidine moiety, and an acetate group. This combination provides unique reactivity and stability, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C12H24N2O4 |
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Molecular Weight |
260.33 g/mol |
IUPAC Name |
acetic acid;tert-butyl N-[(3S)-1-methylpyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C10H20N2O2.C2H4O2/c1-10(2,3)14-9(13)11-8-5-6-12(4)7-8;1-2(3)4/h8H,5-7H2,1-4H3,(H,11,13);1H3,(H,3,4)/t8-;/m0./s1 |
InChI Key |
BMQSOSBBOFIIHQ-QRPNPIFTSA-N |
Isomeric SMILES |
CC(=O)O.CC(C)(C)OC(=O)N[C@H]1CCN(C1)C |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)NC1CCN(C1)C |
Origin of Product |
United States |
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